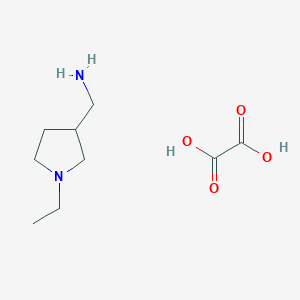
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are heterocyclic amines containing a five-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
The synthesis of 1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate typically involves the reaction of 1-ethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine. The oxalate salt is then formed by reacting the amine with oxalic acid. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
化学反应分析
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
作用机制
The mechanism of action of 1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate can be compared with other similar compounds, such as:
1-(1-Methylpyrrolidin-3-YL)methanamine oxalate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(1-Propylpyrrolidin-3-YL)methanamine oxalate:
1-(1-Butylpyrrolidin-3-YL)methanamine oxalate: The butyl group introduces further differences in the compound’s properties and uses.
生物活性
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate is a chemical compound with a molecular formula of C9H18N2O4. It features a pyrrolidine ring and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is often synthesized as an oxalate salt, enhancing its stability and solubility in various solvents. The synthesis typically involves multi-step processes that may include optimization techniques such as continuous flow synthesis to improve yield and purity. Its structural characteristics make it a versatile building block for synthesizing more complex molecules.
Preliminary studies suggest that this compound may interact with biological targets, potentially modulating enzyme activity or receptor interactions. This could lead to alterations in cellular signaling pathways, which are crucial for various physiological processes.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Modulation
- The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer cell proliferation. This suggests a potential application in cancer therapeutics by targeting enzyme activity critical for tumor growth.
2. Receptor Interaction
- There is evidence indicating that the compound could bind to certain receptors, altering their activity and providing insights into its biological functions. This receptor interaction could play a role in pain management and neuroprotection .
3. Neuroprotective Effects
- Notable studies have assessed the compound's effects on neuroinflammation and oxidative stress. Results indicated a significant reduction in microglial activation and astrocyte proliferation in vivo, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Studies
Several case studies have highlighted the compound's biological activity:
- Neuroinflammation Study : A study demonstrated that treatment with this compound resulted in reduced microglial activation in models of neuroinflammation, indicating its protective effects against neurotoxicity.
- Cancer Cell Proliferation : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer growth, showing promising results that warrant further exploration for therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 4-Phenyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine | Moderate anticancer activity |
| 4-Amino-pyrazoles | Strong anti-inflammatory effects |
| 3-(Pyridinyl)pyrazoles | Variable antimicrobial activity |
This table illustrates that while this compound shows promise in various therapeutic areas, its specific activities may differ from those of similar compounds.
属性
IUPAC Name |
(1-ethylpyrrolidin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-2-9-4-3-7(5-8)6-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUGDUBIDPGXNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













